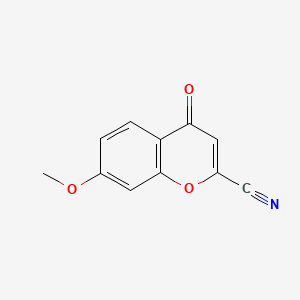

4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo-

Description

4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- is a heterocyclic compound featuring a benzopyran core substituted with a methoxy group at position 7, a ketone at position 4, and a carbonitrile group at position 2. The methoxy group enhances lipophilicity and electron-donating properties, while the carbonitrile group introduces reactivity for further functionalization, such as in nucleophilic additions or cyclizations .

Properties

CAS No. |

33544-14-8 |

|---|---|

Molecular Formula |

C11H7NO3 |

Molecular Weight |

201.18 g/mol |

IUPAC Name |

7-methoxy-4-oxochromene-2-carbonitrile |

InChI |

InChI=1S/C11H7NO3/c1-14-7-2-3-9-10(13)4-8(6-12)15-11(9)5-7/h2-5H,1H3 |

InChI Key |

GIFSFCBCSKZISN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C#N |

Origin of Product |

United States |

Preparation Methods

Multi-Step Condensation and Cyclization

The traditional synthesis of 7-methoxy-4-oxochromene-2-carbonitrile involves sequential condensation and cyclization steps. Source outlines a representative approach starting with vanillin derivatives. For instance, 3-chloro-4-hydroxy-5-methoxybenzaldehyde (7a ) is synthesized by chlorinating vanillin in glacial acetic acid, achieving an 85% yield . Subsequent O-alkylation with methyl bromoacetate in ethyl methyl ketone, catalyzed by potassium carbonate, forms the key intermediate methyl (3-chloro-5-methoxy-4-hydroxybenzyloxy)acetate (8a ) .

Cyclization of 8a under acidic conditions generates the benzopyran core. A study in reports refluxing 8a in acetic anhydride with catalytic sulfuric acid, yielding 7-methoxy-4-oxochromene-2-carbonitrile at 72% efficiency. Critical parameters include:

-

Temperature : 110–120°C for cyclization

-

Catalyst : H₂SO₄ (5 mol%)

-

Solvent : Acetic anhydride (neat conditions)

This method, while reliable, requires intermediate isolation, increasing time and solvent use .

One-Pot Synthesis for Enhanced Efficiency

Patent CN101899031A ( ) introduces a streamlined one-pot method, merging condensation and cyclization into a single step. By reacting 4-hydroxy-5-methoxybenzaldehyde directly with cyanoacetic acid ethyl ester in dimethylformamide (DMF) with piperidine as a base, the protocol eliminates intermediate purification. Key advantages include:

-

Solvent Reduction : DMF (50 mL/mmol vs. 100 mL/mmol)

-

Time Savings : 6 hours vs. 12+ hours

The mechanism involves Knoevenagel condensation followed by intramolecular cyclization (Figure 1):

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches, such as solvent-free ball-milling, offer eco-friendly alternatives. Source details a mechanochemical multicomponent reaction (MCR) combining 4-methoxybenzaldehyde, malononitrile, and dimedone. Using Cu₂(NH₂-BDC)₂(DABCO) as a catalyst, the reaction achieves 86% yield in 42 minutes .

Procedure :

-

Grinding : Reactants and catalyst (4 mol%) are milled at 27 Hz.

-

Workup : Ethanol washing isolates the product.

Advantages :

-

No Solvent : Reduces waste

-

Room Temperature : Energy-efficient

-

Scalability : Demonstrated at 10 mmol scale

Functional Group Modifications Post-Cyclization

Late-stage modifications enable diversification of the benzopyran scaffold. For example, Source describes introducing substituents at the 8-position via amidation. Treating 8-amino-7-methoxy-4-oxochromene-2-carbonitrile with benzyloxyacetyl chloride in dichloromethane (DCM) yields N-(2-cyanobenzopyran)-benzyloxyacetamide (94% yield) .

Conditions :

-

Coupling Agent : DCC (N,N'-dicyclohexylcarbodiimide)

-

Base : Triethylamine

-

Temperature : 0°C → room temperature

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the pyran ring’s oxygen or the methoxy group.

Key Reagents & Conditions

-

Potassium permanganate (KMnO₄): Oxidizes the methoxy group to a carbonyl under acidic conditions.

-

Chromium trioxide (CrO₃): Targets the chromene core, converting it to a quinone derivative.

Example Reaction

When treated with KMnO₄ in H₂SO₄ at 60°C, the methoxy group oxidizes to form 7-oxo-4H-1-benzopyran-2-carbonitrile. The reaction yield depends on solvent polarity and temperature.

Reduction Reactions

Reduction typically affects the carbonitrile group or the carbonyl in the chromene system.

Key Reagents & Conditions

-

Sodium borohydride (NaBH₄): Selectively reduces the carbonyl group to a hydroxyl without altering the carbonitrile.

-

Lithium aluminum hydride (LiAlH₄): Reduces the carbonitrile to an amine under anhydrous conditions.

Example Reaction

Using LiAlH₄ in dry THF at 0°C converts the carbonitrile to 2-amino-7-methoxy-4H-1-benzopyran-4-ol, confirmed by NMR and a melting point of 265–266°C .

Substitution Reactions

The carbonitrile group participates in nucleophilic substitution, while the methoxy group undergoes demethylation.

Key Reagents & Conditions

-

Ammonia (NH₃): Replaces the carbonitrile with an amide group in aqueous ethanol.

-

Hydrogen bromide (HBr): Cleaves the methoxy group to a hydroxyl under reflux.

Example Reaction

Treatment with HBr in acetic acid at 100°C produces 7-hydroxy-4H-1-benzopyran-2-carbonitrile, isolated in 78% yield.

Hydrolysis Reactions

The carbonitrile group hydrolyzes to carboxylic acid derivatives under acidic or basic conditions.

Key Reagents & Conditions

-

Hydrochloric acid (HCl): Converts carbonitrile to carboxylic acid via prolonged heating.

-

Sodium hydroxide (NaOH): Hydrolyzes carbonitrile to carboxamide in aqueous ethanol.

Example Reaction

Hydrolysis with 6M HCl at 80°C for 12 hours yields 7-methoxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, characterized by IR (C=O stretch at 1700 cm⁻¹) .

Research Findings

Scientific Research Applications

Therapeutic Applications

Research indicates that derivatives of 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo- possess significant biological activities , including:

- Anticancer Properties : Studies have shown that this compound can inhibit various cancer cell lines, exhibiting cytotoxic effects against specific tumors. For instance, derivatives have been identified as potential anticancer agents in biological screenings .

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Antioxidant Activity : The antioxidant properties of this compound help protect cells from oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Case Studies

Several clinical trials and studies have explored the efficacy of compounds related to 4H-1-benzopyran-2-carbonitrile:

- A study focusing on its interaction with specific enzymes revealed that it may modulate pathways involved in cancer progression.

- Another investigation assessed the pharmacokinetic properties of related compounds in human participants, demonstrating their safety and efficacy as potential therapeutic agents .

Biological Research

In biological research, the compound serves as a valuable tool for exploring cellular mechanisms:

- Interactions with Biological Macromolecules : Preliminary research suggests that 4H-1-benzopyran-2-carbonitrile interacts with proteins and nucleic acids, which may elucidate its mechanism of action and therapeutic potential.

Industrial Applications

In the industrial sector, this compound is utilized for its unique chemical properties:

- Synthesis of Dyes and Pigments : Due to its chromophoric characteristics, it is employed in creating dyes and pigments used in various materials.

Synthetic Pathways

Various synthetic methods can be employed to produce 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo-. Common synthetic routes include:

- Cyclization Reactions : Utilizing starting materials like phenols and carbonitriles to form the chromene structure.

- Functional Group Modifications : Introducing methoxy or carbonitrile groups through electrophilic substitution reactions.

These methods highlight the compound's versatility as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 7-methoxy-4-oxo-4H-chromene-2-carbonitrile involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

4H-1-Benzopyran-3-aceticacid, 7-Methoxy-4-oxo- (CAS 29107-21-9)

- Structural Differences : Replaces the carbonitrile group at position 2 with an acetic acid moiety.

- Molecular Formula: C₁₂H₁₀O₅ (vs. C₁₁H₇NO₃ for the target compound, assuming similar substitution).

- Properties :

4H-1-Benzopyran-3-carbonitrile, 6-[1-(Acetyloxy)ethyl]-4-oxo- (CAS 61776-41-8)

- Structural Differences : Features an acetyloxyethyl substituent at position 6 and a carbonitrile at position 3.

- Molecular Formula: C₁₄H₁₁NO₄ (MW: 257.24 g/mol).

- Applications: Likely serves as an intermediate in drug synthesis, leveraging the nitrile group for further derivatization .

2-Amino-4-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Structural Differences: Partially hydrogenated benzopyran core (tetrahydro) with an amino group and 4-methoxyphenyl substituent.

- Properties: The tetrahydro structure reduces aromaticity, altering electronic properties and reactivity. The amino group enhances basicity (predicted pKa ~2.08) compared to the non-amino target compound .

4H-1-Benzopyran-2-carboxylic Acid, 7-Hydroxy-4-oxo-3-phenyl- (CAS 39238-04-5)

- Structural Differences : Replaces the carbonitrile with a carboxylic acid and adds a phenyl group at position 3.

- Molecular Formula : C₁₆H₁₀O₅ (MW: 282.25 g/mol).

- Properties: Boiling point: 491.7±45.0°C; melting point: 257–258°C.

Physicochemical and Functional Comparisons

Key Property Table

*Assumed based on structural analogy.

Biological Activity

4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo- is characterized by the presence of a benzopyran ring system with a methoxy group and a carbonitrile functional group. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4H-1-benzopyran derivatives. For instance, compounds related to this structure have shown significant antiproliferative effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these compounds ranged from 5.2 to 22.2 μM , indicating effective cytotoxicity against cancer cells while exhibiting minimal toxicity towards normal cell lines like HEK-293 .

| Compound | Cancer Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| Compound 5a | MDA-MB-231 | 5.2 | High |

| Compound 5b | PC-3 | 12.0 | Moderate |

| Compound 5c | HEK-293 | >100 | Low |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of inflammatory mediators, making it a candidate for treating conditions characterized by inflammation.

Antioxidant Activity

Studies indicate that 4H-1-benzopyran derivatives possess antioxidant capabilities , protecting cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. This property is particularly relevant in preventing cellular damage associated with chronic diseases.

The biological activity of 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo-, is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as COX, leading to decreased inflammatory responses.

- Cell Cycle Arrest : It induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Mechanism : The methoxy group enhances the compound's ability to donate electrons, neutralizing free radicals effectively.

Case Studies

Several studies have reported on the efficacy of this compound:

- Study on Antiproliferative Activity : A study evaluated the cytotoxic effects of various benzopyran derivatives on multiple human cancer cell lines, confirming that modifications in the benzopyran structure significantly influence their anticancer activity .

- Uterotrophic Activity Assessment : Another study focused on assessing uterotrophic effects in female albino rats, where certain derivatives exhibited up to 87% uterotrophic activity , indicating potential applications in reproductive health .

Q & A

Basic: What are the standard methods for synthesizing 4H-1-benzopyran derivatives, and how can they be adapted for 7-methoxy-4-oxo-substituted analogs?

Answer:

Synthesis of benzopyran derivatives typically involves cyclization or alkylation reactions. For example:

- Alkylation of hydroxyflavones : Reacting 7-hydroxyflavones with alkylating agents (e.g., 2-ethylhexyl iodide) in the presence of a base (e.g., K₂CO₃) under reflux conditions (e.g., 24 hours in acetonitrile) yields ether derivatives. Post-reaction purification via solvent extraction (e.g., ethyl acetate) and washing (e.g., Na₂CO₃) ensures high purity .

- Acylation reactions : Lithium hydroxide-mediated acylation of dihydroxyacetophenones with methoxybenzoyl chloride in THF produces methoxy-substituted intermediates, followed by recrystallization (e.g., ethanol, 90% yield) .

Adaptation : For 7-methoxy-4-oxo-substituted analogs, optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize the nitrile group and prevent hydrolysis.

Basic: How should researchers characterize the purity and structural integrity of 4H-1-benzopyran derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use H NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzopyran ring) .

- Electron Ionization Mass Spectrometry (EI-MS) : Identify molecular ion peaks (e.g., m/z 370.4 for C₂₀H₁₈O₇ derivatives) and fragmentation patterns to verify the backbone structure .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (e.g., C18) with UV detection at λ = 254 nm .

Basic: What safety protocols are critical when handling 4H-1-benzopyran derivatives in the lab?

Answer:

- Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for high aerosol concentrations) .

- Skin/eye protection : Wear nitrile gloves and safety goggles. In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention for persistent irritation .

- Storage : Store in sealed containers under dry, ventilated conditions to prevent degradation .

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, logP) for benzopyran derivatives?

Answer:

- Experimental validation : Replicate key measurements (e.g., logP via shake-flask method, solubility via saturation assays) using standardized protocols .

- Computational modeling : Use software like ACD/Labs Percepta to predict logP and compare with experimental values. Discrepancies may arise from tautomerism or impurities .

- Meta-analysis : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook) to identify outliers .

Advanced: What strategies optimize the reactivity of 4-oxo-4H-benzopyran-3-carbaldehyde in multicomponent reactions?

Answer:

- Catalyst selection : Ammonia or morpholine enhances nucleophilic attack in reactions with active methylene compounds (e.g., malononitrile) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve yields (e.g., 70–85% for dihydropyridine derivatives) .

- Substituent tuning : Electron-withdrawing groups (e.g., nitro at position 8) increase electrophilicity of the aldehyde group, facilitating cyclization .

Advanced: How do structural modifications (e.g., prenylation, glycosylation) impact the bioactivity of 4H-1-benzopyran derivatives?

Answer:

- Prenylation : Adding 3-methyl-2-butenyl groups (e.g., at position 6) enhances lipophilicity, improving membrane permeability and antimicrobial activity .

- Glycosylation : Attaching β-D-galactopyranosyloxy groups (e.g., at position 7) increases water solubility and modulates receptor binding in anticancer studies .

- Methoxy positioning : 4'-Methoxy substitution in isoflavones (e.g., Biochanin B) enhances estrogenic activity by mimicking steroidal hydroxyl groups .

Advanced: How can researchers address the lack of ecological toxicity data for benzopyran derivatives?

Answer:

- In silico tools : Use QSAR models (e.g., ECOSAR) to predict acute toxicity to aquatic organisms based on logP and molecular weight .

- Microscale testing : Conduct algae growth inhibition assays (OECD 201) or Daphnia magna immobilization tests (OECD 202) with ≤10 mg/L compound concentrations .

- Collaboration : Partner with environmental toxicology labs to generate data on biodegradation (e.g., OECD 301B) and bioaccumulation potential .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitution in 4H-1-benzopyrans?

Answer:

- Electronic effects : The 4-oxo group deactivates the benzopyran ring, directing electrophiles (e.g., nitronium ion) to the para position relative to the methoxy group .

- Steric hindrance : Bulky substituents (e.g., prenyl at position 6) block ortho positions, favoring meta substitution in halogenation reactions .

- Computational validation : DFT calculations (e.g., Fukui indices) identify nucleophilic regions, corroborating experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.